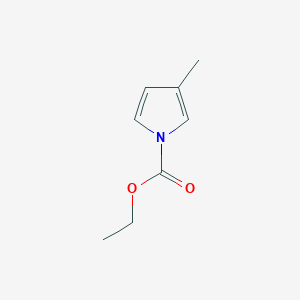

Ethyl 3-methyl-1H-pyrrole-1-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

ethyl 3-methylpyrrole-1-carboxylate |

InChI |

InChI=1S/C8H11NO2/c1-3-11-8(10)9-5-4-7(2)6-9/h4-6H,3H2,1-2H3 |

InChI Key |

HBHOCWIUYPCALX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1C=CC(=C1)C |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3 Methyl 1h Pyrrole 1 Carboxylate

Classical Approaches to Pyrrole (B145914) Ring Formation

The foundational methods for pyrrole synthesis, including the Knorr, Paal-Knorr, and Hantzsch syntheses, provide versatile pathways to the core pyrrole structure. However, to obtain Ethyl 3-methyl-1H-pyrrole-1-carboxylate, these methods are typically employed to first construct the 3-methyl-1H-pyrrole precursor, which is subsequently N-functionalized.

Adaptations of Knorr Pyrrole Synthesis for this compound

The Knorr pyrrole synthesis is a robust reaction involving the condensation of an α-amino-ketone with a β-ketoester. organic-chemistry.org To specifically target the 3-methyl-1H-pyrrole scaffold, a strategic selection of starting materials is imperative. The synthesis would proceed by reacting an α-aminoketone where the amino group is adjacent to a methyl group, with an appropriate β-ketoester.

A plausible synthetic route would involve the in situ generation of an α-aminoketone from an α-oximinoketone, which is then reacted with a β-ketoester. For the synthesis of a 3-methylpyrrole derivative, the reaction would likely involve an α-aminoaldehyde and a β-ketoester with a methyl group at the α-position. The initial product of the Knorr condensation would be a substituted 3-methyl-1H-pyrrole, which would then undergo N-ethoxycarbonylation in a subsequent step, typically using a reagent like ethyl chloroformate in the presence of a base.

| Reactant 1 | Reactant 2 | Conditions | Product |

| α-amino-ketone | β-ketoester | Zinc, Acetic Acid | Substituted Pyrrole |

| Ethyl 2-aminoacetoacetate | Acetone | Glacial Acetic Acid, Heat | Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate |

This table illustrates a general Knorr synthesis. For 3-methyl-1H-pyrrole, specific precursors leading to the desired substitution pattern are required.

Variations of Paal–Knorr Synthesis for this compound

The Paal-Knorr synthesis is arguably the most straightforward method for pyrrole formation, involving the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine. wikipedia.org To produce the 3-methyl-1H-pyrrole core, a 1,4-dicarbonyl compound with a methyl substituent at the appropriate position is necessary. Specifically, 3-methylhexane-2,5-dione would serve as a suitable precursor.

The reaction of 3-methylhexane-2,5-dione with ammonia or an ammonia equivalent (like ammonium acetate) under acidic conditions would yield 3-methyl-2,5-dimethyl-1H-pyrrole. To obtain the unsubstituted 3-methyl-1H-pyrrole, a more tailored 1,4-dicarbonyl precursor would be needed. Following the formation of the 3-methyl-1H-pyrrole, the introduction of the ethyl carboxylate group at the nitrogen atom would be achieved through a separate N-acylation step.

| 1,4-Dicarbonyl Precursor | Amine Source | Conditions | Intermediate Product |

| Hexane-2,5-dione | Ammonia/Primary Amine | Acid catalyst (e.g., HCl, H₂SO₄) | 2,5-dimethyl-1H-pyrrole |

| 3-Methylhexane-2,5-dione | Ammonia | Protic or Lewis Acid | 2,5-dimethyl-3-methyl-1H-pyrrole |

This table demonstrates the general Paal-Knorr synthesis. The synthesis of the target precursor requires a specifically substituted 1,4-dicarbonyl compound.

Hantzsch Pyrrole Synthesis and its Applicability

The Hantzsch pyrrole synthesis involves a three-component reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.org The substitution pattern of the final pyrrole product is directly determined by the substituents on the starting materials. To apply this method for the synthesis of a 3-methylpyrrole derivative, the β-ketoester would need to provide the methyl group at the desired position.

For instance, the reaction of ethyl 2-methylacetoacetate with an α-haloaldehyde (such as chloroacetaldehyde) and ammonia would be a potential route. The initial condensation would form an enamine from the β-ketoester and ammonia, which then reacts with the α-haloaldehyde, followed by cyclization and dehydration to yield a 3-methyl-1H-pyrrole with other substituents derived from the starting materials. As with the other classical methods, a subsequent N-ethoxycarbonylation step would be necessary to arrive at the final product.

| β-Ketoester | α-Haloketone | Amine Source | Conditions |

| Ethyl acetoacetate | Chloroacetone | Ammonia | Base or heat |

| Ethyl 2-methylacetoacetate | Chloroacetaldehyde | Ammonia | Varies |

This table outlines the components of the Hantzsch synthesis. The specific combination of reactants determines the final substitution pattern of the pyrrole.

Modern and Sustainable Synthetic Strategies

Modern synthetic chemistry emphasizes the development of more efficient, atom-economical, and sustainable methods. For the synthesis of this compound, this includes catalytic routes that can potentially offer higher yields, milder reaction conditions, and in some cases, a more direct pathway to the N-functionalized product.

Catalytic Routes for this compound Synthesis

Catalytic methods often provide advantages over classical syntheses in terms of efficiency and selectivity. For pyrrole synthesis, this includes the use of transition metals to facilitate key bond-forming steps.

Transition metal catalysis has opened new avenues for the construction of heterocyclic rings like pyrrole. These methods can involve cycloaddition reactions, where acyclic precursors are brought together to form the ring in a controlled manner, or coupling reactions that form key C-C or C-N bonds of the pyrrole nucleus.

While a direct transition metal-catalyzed synthesis of this compound is not widely documented, general catalytic methods for pyrrole synthesis could be adapted. For example, some ruthenium-catalyzed multicomponent reactions can convert ketones, amines, and vicinal diols into substituted pyrroles. organic-chemistry.org Another modern approach involves the copper-hydride catalyzed coupling of enynes and nitriles to produce polysubstituted N-H pyrroles, which could then be N-functionalized. researchgate.net

A particularly relevant modern approach that can directly yield N-alkoxycarbonyl pyrroles is a variation of the Paal-Knorr synthesis. This method involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran. nih.gov By using ethyl carbamate (B1207046) as the nitrogen source, it is conceivable that a suitably substituted 1,4-dicarbonyl precursor could directly yield an N-ethoxycarbonyl-3-methyl-pyrrole.

| Catalytic System | Reactant 1 | Reactant 2 | Product Type |

| Ruthenium-based pincer-type catalysts | Secondary alcohols | Amino alcohols | Substituted pyrroles |

| Copper-hydride (CuH) | Enynes | Nitriles | Polysubstituted N-H pyrroles |

| Iron(III) chloride | 2,5-dimethoxytetrahydrofuran | Ethyl carbamate | N-ethoxycarbonyl pyrrole |

This table summarizes some modern catalytic approaches to pyrrole synthesis that could be adapted for the target molecule.

Organocatalytic Methods for Pyrrole Formation

Organocatalysis has become a significant tool in heterocyclic synthesis, offering a metal-free alternative that often provides high efficiency and selectivity under mild conditions. nih.govresearchgate.net These methods are advantageous from a green chemistry perspective, utilizing small organic molecules that are typically less toxic and more readily available than traditional metal catalysts. researchgate.net

For the synthesis of the 3-methylpyrrole core, the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a foundational method. uctm.eduru.nl Organocatalysts can significantly promote this transformation. For instance, vitamin B1 has been employed as a metal-free catalyst for the Paal-Knorr synthesis, facilitating the reaction between 1,4-diones and various amines in ethanol (B145695) at room temperature. researchgate.net Other organocatalysts such as urea and squaric acid have also proven effective, activating the carbonyl groups of the dicarbonyl precursor towards nucleophilic attack by the amine. researchgate.netrsc.org

The general organocatalytic approach to the pyrrole ring can be summarized as follows:

Activation of the 1,4-dicarbonyl compound by the organocatalyst.

Nucleophilic attack by an amine to form a hemiaminal intermediate.

Cyclization and subsequent dehydration steps to yield the aromatic pyrrole ring.

Once the 3-methyl-1H-pyrrole is formed, it can be N-functionalized using ethyl chloroformate in the presence of a base to yield the target compound, this compound.

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions. pensoft.netpensoft.net By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and purities compared to conventional heating methods. pensoft.netpensoft.net This technique is particularly effective for multicomponent reactions used in pyrrole synthesis, such as the Hantzsch pyrrole synthesis. researchgate.net

A one-pot, solvent-free microwave-assisted Hantzsch reaction can be employed to synthesize N-substituted pyrrole-3-carboxylate derivatives. researchgate.net This approach involves the reaction of an amine, a β-ketoester (like ethyl acetoacetate), and an α-haloketone under microwave irradiation. For the target molecule, this could be adapted by reacting an appropriate amine with precursors that would lead to the 3-methyl substitution pattern.

The advantages of microwave assistance are clearly demonstrated when comparing reaction times and yields with traditional methods.

Table 1: Comparison of Conventional vs. Microwave-Assisted Paal-Knorr Pyrrole Synthesis

| Method | Catalyst | Solvent | Time | Yield |

|---|---|---|---|---|

| Conventional | N-Bromosuccinimide (NBS) | None | 2-3 hours | Good |

| Microwave | N-Bromosuccinimide (NBS) | None | 2-5 minutes | Excellent pensoft.net |

| Conventional | Alkaline Salts | None | 6-12 hours | Moderate |

This table presents generalized data from studies on N-substituted pyrroles to illustrate the advantages of microwave irradiation. pensoft.net

Flow Chemistry Techniques for Continuous Production

Flow chemistry, utilizing microreactors, offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, reproducibility, and scalability. syrris.comacs.org This technology is exceptionally well-suited for the synthesis of pyrroles, including industrially relevant Paal-Knorr cyclocondensations, which can be highly exothermic. ru.nluc.pt

In a continuous flow process, solutions of the precursors (e.g., a 1,4-diketone and an amine in a suitable solvent) are pumped through a heated microreactor or a packed-bed reactor. uc.ptacs.org The short diffusion paths and high surface-area-to-volume ratio in these reactors allow for efficient heat transfer and precise temperature control, preventing the formation of hotspots and byproducts. acs.org This methodology has been used to achieve nearly quantitative yields of pyrroles in residence times as short as a few minutes. ru.nlacs.org

The key benefits of flow synthesis include:

Enhanced Safety: Small reaction volumes minimize risks associated with exothermic reactions or hazardous reagents.

Rapid Optimization: Reaction parameters can be screened and optimized quickly by adjusting flow rates and temperatures. acs.org

Scalability: Production can be scaled up by running the system for longer periods or by "numbering-up" (using multiple reactors in parallel). acs.org A flow process for a pyrrole derivative was successfully scaled to produce 55.8 grams per hour. ru.nlacs.org

Solvent-Free and Environmentally Benign Reaction Conditions

In line with the principles of green chemistry, significant efforts have been made to develop solvent-free and environmentally benign methods for pyrrole synthesis. researchgate.net Mechanochemistry, which uses mechanical force (e.g., in a ball mill) to induce chemical reactions, is a prominent solvent-free technique. researchgate.net

A straightforward and solventless Paal-Knorr synthesis of N-substituted pyrroles has been developed using mechanochemical activation with a bio-sourced organic acid, such as citric acid, as the catalyst. researchgate.net In this method, the 1,4-dicarbonyl compound, an amine, and a catalytic amount of citric acid are ground together in a ball mill. The reaction proceeds rapidly, affording the desired pyrroles in very short reaction times without the need for any solvent. researchgate.net This approach not only eliminates solvent waste but also benefits from simple work-up procedures and the use of a non-toxic, renewable catalyst. researchgate.net

Precursor Selection and Optimization of Reaction Parameters

The successful synthesis of this compound is highly dependent on the judicious selection of precursors and the fine-tuning of reaction parameters. sigmaaldrich.com The choice of synthetic route (e.g., Paal-Knorr, Hantzsch) dictates the required starting materials.

For a Paal-Knorr type synthesis of the 3-methylpyrrole core, a key precursor is 2-methyl-1,4-butanedial or an equivalent 1,4-dicarbonyl compound. This would be reacted with ammonia or a protected amine. Subsequent N-functionalization with ethyl chloroformate would yield the final product. Alternatively, a direct synthesis could employ an amine that already contains the ethyl carboxylate moiety, though this precursor may be less readily available.

Optimization of reaction parameters is crucial for maximizing yield and purity. sigmaaldrich.com Key parameters include:

Catalyst: The choice and loading of the catalyst (e.g., organocatalyst, acid, or base) can dramatically affect reaction rates and yields.

Temperature: Temperature control is vital, especially in exothermic reactions. Flow chemistry and microwave synthesis offer precise temperature management. pensoft.netacs.org

Solvent: While solvent-free methods are preferred, the choice of solvent can influence reactant solubility and reaction pathways.

Stoichiometry: The molar ratio of reactants must be optimized to ensure complete conversion and minimize side reactions.

Table 2: Effect of Catalyst Loading on a Mechanochemical Paal-Knorr Synthesis

| Entry | Catalyst (Citric Acid) | Ball-Mill Frequency | Yield (%) |

|---|---|---|---|

| 1 | 1 mol% | 30 Hz | 70 |

| 2 | 5 mol% | 30 Hz | 90 |

Data adapted from a representative mechanochemical synthesis to show the impact of parameter optimization. researchgate.net

Regioselectivity and Chemoselectivity Control in Synthesis

Controlling regioselectivity is a significant challenge in the synthesis of highly functionalized pyrroles. nih.govepa.gov The position of substituents on the pyrrole ring is determined by the structure of the precursors and the reaction mechanism.

For a target like this compound, the synthetic strategy must ensure the methyl group is placed at the C-3 position. In a Paal-Knorr synthesis, using an unsymmetrical 1,4-dicarbonyl precursor can lead to a mixture of regioisomers. However, by starting with a precursor that has the methyl group already in the correct position relative to the carbonyl groups, the desired regiochemistry can be locked in.

In more complex syntheses, such as transition-metal-catalyzed multicomponent reactions, the choice of catalyst and ligands plays a critical role in directing the regiochemical outcome. acs.org For example, ruthenium-catalyzed three-component reactions of ketones, amines, and vicinal diols have been developed to provide highly regioselective access to various substituted pyrroles. acs.org The catalyst system can steer the reaction pathway to favor the formation of one regioisomer over others, which is essential for accessing specific substitution patterns efficiently. acs.org

Scale-Up Considerations and Process Intensification

Transitioning the synthesis of this compound from a laboratory scale to industrial production requires careful consideration of process intensification and scale-up strategies. The goal is to increase production capacity while maintaining efficiency, safety, and cost-effectiveness.

Conventional batch processing can be challenging to scale up, particularly for reactions with significant exotherms or those requiring precise control. acs.org Flow chemistry offers a more direct and efficient route for scale-up. ru.nl Instead of increasing the reactor volume (scaling-up), production is increased by extending the operation time of the continuous reactor or by using multiple reactors in parallel (numbering-up). acs.org This approach avoids the common issues of heat and mass transfer limitations that plague large batch reactors, ensuring consistent product quality regardless of the production scale. ru.nlacs.org A flow chemistry method for pyrrole synthesis was successfully scaled from microreactors (microliter volume) to a larger glass microstructured reactor (milliliter volume), achieving a production rate of 55.8 g/h. acs.org

Process intensification in microwave-assisted synthesis can be achieved through the use of continuous-flow microwave reactors, which combine the benefits of rapid heating with the precise control and scalability of flow chemistry. These systems allow for the safe and efficient production of larger quantities of material.

Reaction Mechanisms and Reactivity Profiles of Ethyl 3 Methyl 1h Pyrrole 1 Carboxylate

Electrophilic Aromatic Substitution Reactions of the Pyrrole (B145914) Nucleus

Electrophilic aromatic substitution (EAS) on the pyrrole ring is a fundamental aspect of its chemistry. For N-alkoxycarbonyl protected pyrroles, the substitution pattern is a result of the competing directing effects of the N-protecting group and any substituents on the carbon atoms of the ring. The N-ethoxycarbonyl group, being an electron-withdrawing group (EWG), generally directs electrophiles to the C2 and C5 positions. The 3-methyl group, an electron-donating group (EDG), directs incoming electrophiles to the ortho (C2, C4) and para (C5) positions. The combination of these effects determines the most probable sites of reaction.

C2-position: Activated by the 3-methyl group (ortho) and directed by the N-ethoxycarbonyl group. However, it is sterically hindered by the adjacent methyl group.

C4-position: Activated by the 3-methyl group (ortho).

C5-position: Activated by the 3-methyl group (para) and directed by the N-ethoxycarbonyl group. This position is often the most favored for substitution due to strong electronic activation and lower steric hindrance.

While specific halogenation studies on Ethyl 3-methyl-1H-pyrrole-1-carboxylate are not extensively documented, the expected reactivity can be inferred from the principles of electrophilic substitution on substituted pyrroles. Halogenation of pyrroles is typically rapid and does not require a Lewis acid catalyst.

Given the directing effects, halogenation is predicted to occur preferentially at the C5 position, which is activated by both the N-ethoxycarbonyl and the 3-methyl groups and is sterically accessible. If the reaction conditions are forced, further halogenation might occur at the C4 and C2 positions. For instance, Vilsmeier-Haack formylation, a related electrophilic substitution, on ethyl 3-fluoro-1H-pyrrole-2-carboxylate yields a mixture of 4- and 5-formylated products, demonstrating substitution at multiple positions is possible. libretexts.org

Table 1: Predicted Regioselectivity of Halogenation This table is based on established principles of electrophilic aromatic substitution.

| Halogenating Agent | Predicted Major Product | Predicted Minor Product(s) |

|---|---|---|

| N-Bromosuccinimide (NBS) | Ethyl 5-bromo-3-methyl-1H-pyrrole-1-carboxylate | Ethyl 4-bromo-3-methyl-1H-pyrrole-1-carboxylate |

| N-Chlorosuccinimide (NCS) | Ethyl 5-chloro-3-methyl-1H-pyrrole-1-carboxylate | Ethyl 4-chloro-3-methyl-1H-pyrrole-1-carboxylate |

| Iodine / KI | Ethyl 5-iodo-3-methyl-1H-pyrrole-1-carboxylate | Ethyl 4-iodo-3-methyl-1H-pyrrole-1-carboxylate |

Pyrroles are highly sensitive to strong acids, which can cause polymerization. mt.com Therefore, nitration and sulfonation must be carried out under mild conditions. The use of a mixture of nitric acid and sulfuric acid is generally too harsh. A common reagent for the nitration of pyrroles is acetyl nitrate, prepared from nitric acid and acetic anhydride (B1165640).

The N-ethoxycarbonyl group deactivates the ring, reducing the risk of polymerization and allowing for more controlled reactions. For this compound, nitration is expected to yield the 5-nitro derivative as the major product due to the combined directing influence of the substituents. Dinitration of N-methylpyrrole has been shown to be possible, suggesting that with a deactivated ring, further substitution can occur. rsc.org Sulfonation would similarly be expected to occur at the C5 position using a mild sulfonating agent like the sulfur trioxide-pyridine complex.

Friedel-Crafts acylation is a well-studied reaction for N-protected pyrroles. Research on various N-alkoxycarbonyl pyrroles demonstrates a strong preference for acylation at the C2-position. wikipedia.orgyoutube.commt.com However, in the case of this compound, the 3-methyl group provides significant steric hindrance at the C2 position. Consequently, acylation is strongly predicted to occur at the C5 position, which is electronically activated and sterically accessible. Acylation can be achieved using an acyl chloride or anhydride with a Lewis acid, or under metal-free conditions using activators like triflic anhydride. wikipedia.orgyoutube.com

Friedel-Crafts alkylation of pyrroles is often more challenging than acylation due to issues of polyalkylation and polymerization, especially with strong Lewis acids like AlCl₃. libretexts.org However, successful alkylations have been reported using milder catalysts or by pre-forming an aldehyde on the ring which then directs the alkylation. orgsyn.org For the title compound, alkylation would likely be difficult but would be expected at the C5 position if successful.

Table 2: Representative Friedel-Crafts Acylation of N-Alkoxycarbonyl Pyrroles Data adapted from analogous systems to illustrate typical conditions and regioselectivity.

| N-Protected Pyrrole | Acylating Agent | Conditions | Major Product | Reference |

|---|---|---|---|---|

| N-COOMe-pyrrole | Acetic Acid / TFAA | CH₂Cl₂, rt | Methyl 2-acetyl-1H-pyrrole-1-carboxylate | wikipedia.org |

| N-Troc-pyrrole | Acetic Acid / Tf₂O | CH₂Cl₂, 0°C to rt | 2,2,2-Trichloroethyl 2-acetyl-1H-pyrrole-1-carboxylate | wikipedia.orgmt.com |

| N-Troc-pyrrole | Benzoic Acid / Tf₂O | CH₂Cl₂, 0°C to rt | 2,2,2-Trichloroethyl 2-benzoyl-1H-pyrrole-1-carboxylate | wikipedia.orgmt.com |

Nucleophilic Attack and Addition Reactions

The electron-rich nature of the pyrrole ring generally makes it resistant to nucleophilic aromatic substitution unless there are potent electron-withdrawing groups, such as a nitro group, present on the ring. quimicaorganica.orgyoutube.com For this compound, direct nucleophilic attack on the ring is unlikely under normal conditions.

Instead, nucleophilic attack is directed towards the electrophilic carbonyl carbon of the N-ethoxycarbonyl group. Strong nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are known to react with esters. libretexts.orgmasterorganicchemistry.com The reaction mechanism typically involves a nucleophilic acyl substitution. The nucleophile adds to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the pyrrolide anion as a leaving group, which is subsequently protonated upon workup. This would result in cleavage of the protecting group and formation of a ketone derived from the nucleophile and the ethoxycarbonyl group.

Alternatively, very strong and sterically hindered bases, such as lithium diisopropylamide (LDA), can deprotonate the pyrrole ring at one of the C-H positions, typically the most acidic one (C2 or C5), to form a lithiated intermediate. fishersci.fr This intermediate is itself a powerful nucleophile that can react with various electrophiles.

Deprotection Strategies for the N-Carboxylate Group

The N-ethoxycarbonyl group is a carbamate (B1207046), which can be cleaved under various conditions to regenerate the N-H pyrrole. This deprotection is a crucial step in many synthetic sequences.

Hydrolysis of the N-ethoxycarbonyl group can be achieved under either basic or acidic conditions.

Basic Hydrolysis (Saponification): This is a common and generally irreversible method for cleaving esters and carbamates. rsc.org The reaction is typically performed by heating the compound with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the N-ethoxycarbonyl group. This forms a tetrahedral intermediate which then collapses, cleaving the nitrogen-carbonyl bond. The initial products are the pyrrolide anion, ethanol (B145695), and carbon dioxide (which is trapped as carbonate in the basic medium). The pyrrolide anion is protonated during aqueous workup to yield 3-methylpyrrole. This method has been shown to be effective for deprotecting N-alkoxycarbonyl pyrroles. wikipedia.org

Acid-Catalyzed Hydrolysis: This method involves heating the ester with a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), in the presence of excess water. rsc.org The mechanism begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, ethanol is eliminated, and subsequent loss of a proton and CO₂ from the resulting carbamic acid yields the protonated 3-methylpyrrole, which is neutralized in a final step. This reaction is often reversible, and an excess of water is required to drive it to completion.

Table 3: General Conditions for Hydrolysis of N-Ethoxycarbonyl Group

| Hydrolysis Type | Typical Reagents | General Conditions | Products after Workup |

|---|---|---|---|

| Basic (Saponification) | NaOH(aq) or KOH(aq) | Heat (Reflux) | 3-Methylpyrrole, Ethanol, Na₂CO₃/K₂CO₃ |

| Acid-Catalyzed | HCl(aq) or H₂SO₄(aq) | Heat (Reflux) with excess water | 3-Methylpyrrole, Ethanol, CO₂ |

Thermal Decarboxylation Pathways

The thermal stability of the N-ethoxycarbonyl group on a pyrrole ring is considerable. Unlike N-acylpyrroles which can undergo cleavage under certain conditions, the N-COOEt group generally requires high temperatures for decarboxylation. The process typically proceeds through a non-radical, concerted mechanism, although specific pathways can be influenced by the substitution pattern on the pyrrole ring and the reaction environment.

While specific studies on the thermal decarboxylation of this compound are not extensively detailed in the literature, the general mechanism for N-carbalkoxypyrroles involves the loss of carbon dioxide and an alkene (ethene in this case), leading to the corresponding N-H pyrrole. This reaction is often a side reaction in high-temperature processes rather than a synthetically planned step. The stability of the N-C bond makes this transformation less facile compared to other deprotection strategies.

Catalytic Hydrogenolysis and Other Reductive Cleavages

The N-ethoxycarbonyl group of this compound is susceptible to cleavage under reductive conditions. These methods provide a milder alternative to thermal decarboxylation for removing the N-protecting group.

Catalytic Hydrogenolysis: This method involves the use of a catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas. However, the N-COOEt group is generally robust and resistant to standard hydrogenolysis conditions that would, for example, cleave a benzyloxycarbonyl (Cbz) group. More forcing conditions are often required, which can risk the reduction of the pyrrole ring itself.

Other Reductive Cleavages: Chemical reduction offers a more versatile approach. N-carbethoxy groups can undergo efficient reductive cleavage. For instance, studies on related N-acyl and N-carbethoxy compounds show that ArN–C bonds are subject to cleavage. nih.gov The efficiency of this cleavage correlates with the stabilization of the resulting radical and anion. nih.gov Photoactivated neutral organic electron donors have been shown to cleave challenging ArN-C bonds, with N-carbethoxy substrates undergoing very efficient reaction (92% yield in a model system) with loss of the side chain. nih.gov This suggests that a similar photo-induced single-electron transfer mechanism could be applicable for the deprotection of this compound.

Another approach involves the use of powerful reducing agents. For example, the Schwartz reagent (zirconocene hydrochloride) has been demonstrated to be effective for the reductive cleavage of aryl O-carbamates to phenols, showcasing its utility in cleaving similar carbamate linkages under mild conditions. organic-chemistry.org

The general scheme for the reductive cleavage of an N-C bond in a related system is as follows: XRR'C-OOH + NADPH + H+ → XRCO + R'H + H2O + NADP+ nih.gov

This type of reaction is thought to proceed via a stepwise one-electron transfer, leading to the homolysis of the peroxide O-O bond. nih.gov

Cycloaddition Reactions Involving the Pyrrole Ring (e.g., Diels-Alder)

The pyrrole ring possesses diene character, but its aromaticity limits its reactivity in Diels-Alder reactions. thieme-connect.deucla.edu The presence of an electron-withdrawing group on the nitrogen, such as the ethoxycarbonyl group in this compound, deactivates the pyrrole ring for normal-electron-demand Diels-Alder reactions but can enhance its reactivity in inverse-electron-demand reactions or with highly reactive dienophiles. thieme-connect.de

The [4+2] cycloaddition is a key transformation for pyrrole derivatives, converting the five-membered heterocycle into a bridged-ring amine or, after rearrangement, into substituted aniline (B41778) derivatives. beilstein-journals.org Pyrroles are generally less reactive in these reactions compared to furans due to their greater aromatic character and tendency to polymerize in the presence of acids or electrophiles. thieme-connect.de

Key findings from studies on related N-substituted pyrroles include:

Intermolecular Diels-Alder: N-acyl, -aryl, and -sulfonyl pyrroles react with highly reactive dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) and benzynes. ucla.edu For example, N-arylpyrroles undergo [4+2] cycloaddition with benzynes generated from diaryliodonium salts to produce bridged-ring amines in moderate to excellent yields (35–96%). beilstein-journals.org The electronic properties of substituents on the aryl ring have a minimal effect on the reaction outcome. beilstein-journals.org

Intramolecular Diels-Alder: Linking the pyrrole nucleus to a dienophile via the nitrogen atom can entropically favor the cycloaddition. The first example of an intramolecular Diels-Alder reaction of a pyrrole was reported for a 1-pyrrolyl fumarate, which underwent a facile cyclization. ucla.edu

[3+2] Cycloaddition: N-substituted pyrrole-2-carboxaldehydes can undergo copper-catalyzed [3+2] cycloaddition reactions with arylalkenes to form dihydropyrrolizine skeletons. acs.orgacs.org This reaction proceeds through a radical cascade cyclization pathway. acs.org The presence of an electron-withdrawing group on the pyrrole ring appears to be favorable for this transformation. acs.org

| Reaction Type | Pyrrole Substrate | Reaction Partner | Conditions | Product Type | Yield Range | Reference |

|---|---|---|---|---|---|---|

| [4+2] Diels-Alder | 1-Arylpyrroles | Benzynes (from diaryliodonium salts) | LiHMDS, Toluene, rt | Bridged-ring amines | 35-96% | beilstein-journals.org |

| Intramolecular [4+2] Diels-Alder | 1-Pyrrolyl fumarate | (Internal) | Toluene, 40-110°C | Bicyclic adduct | Equilibrium mixture | ucla.edu |

| [4+3] Cycloaddition | N-Ethoxycarbonylpyrrole | α-Bromo ketone | - | Cycloadduct | Moderate | thieme-connect.de |

| [3+2] Cycloaddition | N-Substituted pyrrole-2-carboxaldehydes | Arylalkenes | Cu-catalyst, DTBP, 120°C | Dihydropyrrolizines | up to 85% | acs.orgacs.org |

Radical Reactions and Polymerization Initiations

Pyrrole and its derivatives are known to undergo polymerization, often initiated by acids, oxidants, or light, which can proceed through radical intermediates. quimicaorganica.orgresearchgate.net Radical polymerization involves the successive addition of radical monomers to a growing polymer chain. wikipedia.org The N-ethoxycarbonyl group in this compound influences this reactivity.

The polymerization of pyrrole is believed to occur through the coupling of radical cations. researchgate.net In the initiation step, the oxidation of a pyrrole monomer generates a radical cation. researchgate.net This can then couple with a neutral pyrrole molecule or another radical cation to propagate the chain. researchgate.net

For this compound, the electron-withdrawing nature of the N-substituent would increase the oxidation potential of the pyrrole ring, making the initial formation of the radical cation more difficult compared to unsubstituted pyrrole. However, once formed, the substituent could influence the regiochemistry of the polymerization.

In some cases, pyrrole derivatives can act as initiators for polymerization. This typically requires the pyrrole derivative to have a lower oxidation potential than the monomer being polymerized and the ability to be incorporated into the growing polymer chain. google.com While pyrrole itself polymerizes readily, this compound is less likely to self-polymerize under mild conditions but could potentially be involved in co-polymerization reactions or radical-mediated C-H functionalization rather than polymerization. The generation of aryl radicals can be used to functionalize pyrrole rings. organic-chemistry.org

Metalation and Lithiation Studies at Specific Ring Positions

Metalation, particularly lithiation, is a powerful tool for the functionalization of aromatic and heteroaromatic rings. mt.com The regioselectivity of lithiation on the pyrrole ring is heavily influenced by substituents. In the case of this compound, both the N-ethoxycarbonyl group and the C3-methyl group direct the metalation.

The N-ethoxycarbonyl group is a directed metalation group (DMG), but it is generally considered weaker than other groups like amides or carbamates. It tends to direct lithiation to the adjacent C2 and C5 positions. However, the C3-methyl group provides steric hindrance at the C2 position. Therefore, lithiation is expected to occur preferentially at the C5 position.

Studies on related systems provide insight:

N-Protecting Group Influence: The choice of the N-protecting group is crucial. For instance, the N-(N,N-dimethylamino) group directs lithiation specifically to the C2 position. acs.org The N-Boc group has been used to direct α-metalation in pyrrolidine (B122466) systems. nih.gov

Directed Ortho Metalation (DoM): This strategy is widely used for functionalization. While the ethoxycarbonyl group is not a premier DMG, its ability to direct lithiation can be enhanced by using strong lithium bases like s-BuLi or t-BuLi, often in the presence of additives like TMEDA or bis(2-dimethylaminoethyl) ether. organic-chemistry.orgnih.gov

Additive Effects: Additives can significantly improve the yield and stability of the lithiated intermediate. Bis(2-dimethylaminoethyl) ether has been shown to increase the degree of lithiation and the stability of the resulting organolithium species in the functionalization of protected pyrrolopyrimidines. nih.gov

For this compound, a plausible lithiation and subsequent electrophilic quench is outlined below:

| Position | Directing Group Effect | Steric Hindrance | Predicted Outcome |

|---|---|---|---|

| C2 | Directed by N-COOEt | High (from C3-Methyl) | Minor or no lithiation |

| C4 | No direct activation | Low | Unlikely |

| C5 | Directed by N-COOEt | Low | Major lithiation site |

Rearrangement Reactions and Tautomerism

Tautomerism: Tautomers are structural isomers that readily interconvert, often through the relocation of a proton. wikipedia.org For pyrrole derivatives, the most common form is prototropic tautomerism. However, for N-substituted pyrroles like this compound, the nitrogen atom is blocked, preventing the typical 1H-pyrrole ⇌ 2H-pyrrole ⇌ 3H-pyrrole tautomerism.

Tautomerism can still occur if there are suitable functional groups on the ring. For example, 2-aminopyrroles can exist in an amino-imino tautomeric equilibrium, the position of which is influenced by substituents and the solvent. researchgate.net Similarly, 2,5-disubstituted pyrroles with exocyclic double bonds can exhibit tautomerism with the fully aromatic pyrrole form. rsc.org For this compound itself, significant tautomerism is not expected due to its substitution pattern. The molecule is expected to exist predominantly as the 1H-pyrrole form.

Rearrangement Reactions: N-substituted pyrroles can undergo skeletal rearrangements under specific conditions. One notable example is the Ciamician-Dennstedt rearrangement, where pyrroles react with carbenes or carbenoids to undergo ring expansion, yielding 3-substituted pyridines. While originally discovered with halocarbene precursors, this reaction has been expanded to α-halogen-free carbenes. researchgate.net Research has shown that the reaction of 1-methyl-1H-pyrrole with ethyl diazoacetate, a carbene precursor, can lead to functionalized pyridines. researchgate.net It is conceivable that this compound could undergo a similar rearrangement, although the electronic and steric effects of the N-ethoxycarbonyl and C3-methyl groups would influence the reaction's feasibility and outcome.

Derivatization and Analog Development from Ethyl 3 Methyl 1h Pyrrole 1 Carboxylate

Functionalization at the Methyl Group of Ethyl 3-methyl-1H-pyrrole-1-carboxylate

The methyl group at the C3 position of the pyrrole (B145914) ring is analogous to a benzylic or allylic methyl group due to its proximity to the π-electron system of the heterocycle. This positioning makes its C-H bonds susceptible to both oxidation and radical halogenation reactions, providing pathways to introduce new functional groups such as carboxylic acids, aldehydes, and halogens.

The side-chain oxidation of alkyl groups attached to aromatic and heteroaromatic rings is a well-established transformation. For this reaction to proceed, the benzylic-type carbon must possess at least one hydrogen atom. libretexts.org The methyl group of this compound meets this requirement. Treatment with strong oxidizing agents can convert the methyl group into a carboxylic acid.

The reaction typically proceeds by treating the substrate with potent oxidants like potassium permanganate (KMnO₄) or chromic acid (generated from reagents like Na₂Cr₂O₇ in sulfuric acid). The initial oxidation product is the corresponding carboxylate salt, which upon acidic workup yields the carboxylic acid derivative, Ethyl 3-carboxy-1H-pyrrole-1-carboxylate .

Controlling the oxidation to stop at the aldehyde stage, to form Ethyl 3-formyl-1H-pyrrole-1-carboxylate , is more challenging and requires milder or more specialized reagents. Reagents such as manganese dioxide (MnO₂) are often employed for the selective oxidation of allylic or benzylic alcohols to aldehydes, which would necessitate a two-step process involving initial halogenation followed by hydrolysis and then oxidation. Direct conversion from the methyl group can sometimes be achieved with specific reagents under carefully controlled conditions, though over-oxidation to the carboxylic acid is a common side reaction. nih.gov

| Transformation | Reagent(s) | Product |

| Methyl to Carboxylic Acid | 1. KMnO₄, heat2. H₃O⁺ | Ethyl 3-carboxy-1H-pyrrole-1-carboxylate |

| Methyl to Carboxylic Acid | Na₂Cr₂O₇, H₂SO₄, H₂O | Ethyl 3-carboxy-1H-pyrrole-1-carboxylate |

| Methyl to Aldehyde (potential) | Mild oxidizing agents (e.g., SeO₂) | Ethyl 3-formyl-1H-pyrrole-1-carboxylate |

The methyl group on the pyrrole ring can undergo free-radical halogenation, a reaction characteristic of allylic and benzylic C-H bonds. youtube.com This transformation is typically achieved using N-halosuccinimides, with N-bromosuccinimide (NBS) being the most common reagent for selective bromination.

The reaction is initiated by light (hν) or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. Under these conditions, a bromine radical is generated, which abstracts a hydrogen atom from the 3-methyl group to form a resonance-stabilized pyrrolylmethyl radical. This radical then reacts with another molecule of NBS to propagate the chain and yield the product, Ethyl 3-(bromomethyl)-1H-pyrrole-1-carboxylate . This halogenated derivative is a valuable intermediate for further nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups.

| Transformation | Reagent(s) | Solvent | Product |

| Methyl to Bromomethyl | N-Bromosuccinimide (NBS), AIBN or hν | CCl₄ | Ethyl 3-(bromomethyl)-1H-pyrrole-1-carboxylate |

| Methyl to Chloromethyl | N-Chlorosuccinimide (NCS), AIBN or hν | CCl₄ | Ethyl 3-(chloromethyl)-1H-pyrrole-1-carboxylate |

Transformations of the Ethyl Ester Group

The N-ethoxycarbonyl group functions primarily as an electron-withdrawing protecting group, which deactivates the pyrrole ring towards electrophilic substitution but enhances its stability and modifies its reactivity in cycloaddition reactions. nih.gov Direct transformations of this carbamate (B1207046) group can lead to different N-functionalized pyrroles.

The N-ethoxycarbonyl group is a carbamate, and its direct conversion to an N-carboxamide (a urea derivative) or another ester via transesterification is not a common transformation under standard conditions. The most prevalent reaction involving this group is its cleavage via hydrolysis.

Basic hydrolysis (saponification) with a reagent like sodium hydroxide (B78521) (NaOH) followed by acidification cleaves the ester to form the corresponding 1H-pyrrole-1-carboxylic acid . However, N-carboxylated pyrroles are often unstable and readily undergo decarboxylation, especially upon heating or under acidic conditions, to yield the N-unsubstituted pyrrole, 3-methyl-1H-pyrrole .

While direct amidation of the N-ethoxycarbonyl group is challenging, it could potentially react with amines under forcing conditions (high temperature and pressure) to form N-substituted urea derivatives. A more practical route to N-carboxamides involves the initial formation of the N-unsubstituted pyrrole, followed by reaction with an isocyanate or a carbamoyl chloride. This contrasts with C-linked pyrrole carboxylates, which are readily converted to amides using standard peptide coupling agents. google.comrsc.orgacs.org

The reduction of the N-ethoxycarbonyl group can lead to different products depending on the reducing agent employed. As a carbamate, its reactivity differs from that of a simple ester.

Using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) typically results in the complete reduction of the carbamate functionality to an N-methyl group. wordpress.commasterorganicchemistry.com This reaction proceeds via the cleavage of the carbonyl-oxygen bond and subsequent reduction, yielding 1,3-dimethyl-1H-pyrrole .

Obtaining the corresponding N-hydroxymethyl alcohol, (3-methyl-1H-pyrrol-1-yl)methanol , via reduction is not straightforward. It would require a milder reducing agent that can reduce the ester to the alcohol without causing cleavage of the N-C(O) bond or over-reduction. Such a selective transformation often requires specialized reagents or a multi-step synthetic sequence.

| Reagent(s) | Expected Product | Functional Group Transformation |

| 1. NaOH, H₂O, heat2. H₃O⁺ | 3-methyl-1H-pyrrole | Hydrolysis and Decarboxylation |

| LiAlH₄, then H₂O workup | 1,3-dimethyl-1H-pyrrole | Reduction of Carbamate to Methyl |

Synthesis of Fused Heterocyclic Systems Utilizing this compound as a Precursor

The pyrrole ring, particularly when substituted with an electron-withdrawing group on the nitrogen atom, can function as a diene in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. researchgate.net This reactivity provides a powerful strategy for the synthesis of fused, bicyclic heterocyclic systems, specifically 7-azabicyclo[2.2.1]heptene derivatives.

In this reaction, this compound acts as the 4π-electron component (diene), reacting with a 2π-electron component (dienophile). The reaction proceeds via a concerted mechanism to form a six-membered ring fused to the original pyrrole structure. The presence of the electron-withdrawing N-ethoxycarbonyl group is crucial as it lowers the aromatic stabilization energy of the pyrrole ring, making it more amenable to participating in cycloaddition.

The reaction can be carried out with a variety of dienophiles, often requiring thermal conditions or Lewis acid catalysis to proceed efficiently. The 3-methyl group on the pyrrole ring will influence the regioselectivity of the cycloaddition with unsymmetrical dienophiles. The resulting 7-azabicyclo[2.2.1]heptene scaffold is a valuable intermediate in the synthesis of various natural products and pharmaceutical agents.

| Dienophile | Product Type |

| Maleimide | Fused Pyrrolidine-dione Adduct |

| Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Fused Dihydro-dicarboxylate Adduct |

| Acrylonitrile | Fused Cyano-substituted Adduct |

| Methyl acrylate | Fused Methoxycarbonyl-substituted Adduct |

Development of Polymeric and Oligomeric Structures Based on this compound Monomers

The synthesis of conductive polymers from pyrrole and its derivatives has been a subject of intense research. The incorporation of an N-ethoxycarbonyl group, as in this compound, can modulate the electronic properties and, consequently, the polymerization behavior and final polymer characteristics. Both chemical and electrochemical oxidative polymerization are viable methods for creating polymeric and oligomeric structures from N-substituted pyrroles.

Chemical Oxidative Polymerization: This method typically employs an oxidizing agent, such as ferric chloride (FeCl₃), to initiate the polymerization of pyrrole monomers. acs.orgnih.gov For N-substituted pyrroles, the reaction proceeds through the formation of radical cations, which then couple to form oligomers and polymers. acs.orgnih.gov The N-ethoxycarbonyl group in this compound is electron-withdrawing, which can influence the oxidation potential of the monomer and the conductivity of the resulting polymer. Research on similar N-substituted pyrroles suggests that the polymerization of N-alkylpyrroles can result in polymers with altered solubility and mechanical properties compared to unsubstituted polypyrrole. acs.orgnih.govnih.gov

Electrochemical Polymerization: Electropolymerization offers a high degree of control over the thickness, morphology, and properties of the resulting polymer film. This technique involves the anodic oxidation of the monomer at an electrode surface. For N-substituted pyrroles, the applied potential initiates the formation of radical cations at the electrode, which then polymerize on the surface. Studies on N-methylpyrrole have shown that stable, redox-active polymer films can be readily formed. nih.govtubitak.gov.tr The electrochemical behavior of N-substituted arylmethylene and N-alkylmethine pyrrole monomers has been investigated, revealing that the nature of the N-substituent significantly impacts the ability to form stable polymer films. nih.gov It is anticipated that this compound would also be amenable to electropolymerization, with the N-ethoxycarbonyl group influencing the oxidation potential and the properties of the resulting poly(this compound) film.

The properties of polymers derived from this compound are expected to be influenced by both the N-substituent and the 3-methyl group. The N-ethoxycarbonyl group may enhance the solubility of the polymer in organic solvents, a desirable property for processability. The 3-methyl group can affect the planarity of the polymer backbone, which in turn influences its electronic properties.

| Polymerization Method | Typical Reagents/Conditions | Anticipated Polymer Properties |

|---|---|---|

| Chemical Oxidative Polymerization | FeCl₃, in an aqueous or organic solvent | Improved solubility in organic solvents, potentially lower conductivity compared to unsubstituted polypyrrole. |

| Electrochemical Polymerization | Anodic oxidation in an electrolyte solution (e.g., LiClO₄ in acetonitrile) | Controlled film thickness and morphology, redox-active films. |

Scaffold Modifications for the Design of Advanced Organic Building Blocks

The pyrrole ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The N-ethoxycarbonyl group acts as a protecting group and influences the regioselectivity of these reactions. Common scaffold modifications include halogenation, formylation, and acylation, which introduce valuable functional groups for further synthetic transformations.

Halogenation: The introduction of halogen atoms onto the pyrrole ring is a common strategy to create versatile building blocks for cross-coupling reactions. Reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are effective for the bromination and chlorination of pyrroles, respectively. mdpi.com For N-substituted pyrroles, halogenation typically occurs at the 2- and 5-positions. In the case of this compound, the 3-methyl group would likely direct halogenation to the 2- and 5-positions.

Formylation: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including pyrroles. organic-chemistry.orgchemistrysteps.comwikipedia.org This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF). organic-chemistry.orgchemistrysteps.comwikipedia.org For N-protected pyrroles, formylation generally occurs at the 2-position. chemistrysteps.com The introduction of a formyl group provides a handle for further transformations, such as the synthesis of more complex heterocyclic systems.

Acylation: Friedel-Crafts acylation allows for the introduction of acyl groups onto the pyrrole ring, creating pyrrolyl ketones that are valuable intermediates in organic synthesis. nih.govorganic-chemistry.orgnih.gov The reaction is typically carried out using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. The regioselectivity of Friedel-Crafts acylation on N-protected pyrroles can be influenced by the nature of the protecting group and the reaction conditions. nih.gov For N-sulfonylpyrroles, acylation can be directed to the 3-position, while for other N-protected pyrroles, acylation often favors the 2-position. nih.gov

Directed Ortho-Metalation (DoM): This strategy allows for the regioselective functionalization of aromatic rings at the position ortho to a directing metalation group (DMG). uwindsor.cawikipedia.orgharvard.eduorganic-chemistry.orgbaranlab.org While the N-ethoxycarbonyl group is not a classical strong DMG, the nitrogen atom can coordinate with organolithium reagents, potentially directing lithiation to the 2-position. Subsequent reaction with an electrophile would introduce a substituent at this position. For π-electron rich heterocycles like N-protected pyrroles, C-2 lithiation is often the dominant pathway. uwindsor.ca

| Reaction | Typical Reagents | Expected Product | Potential Applications of Product |

|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | 2-Halo- and/or 5-halo-ethyl 3-methyl-1H-pyrrole-1-carboxylate | Precursors for cross-coupling reactions (e.g., Suzuki, Stille) |

| Formylation (Vilsmeier-Haack) | POCl₃, DMF | Ethyl 2-formyl-3-methyl-1H-pyrrole-1-carboxylate | Intermediate for the synthesis of aldehydes, alcohols, and other heterocycles |

| Acylation (Friedel-Crafts) | Acyl chloride/anhydride, Lewis acid (e.g., AlCl₃) | Ethyl 2-acyl-3-methyl-1H-pyrrole-1-carboxylate | Building blocks for pharmaceuticals and functional materials |

| Directed Ortho-Metalation | n-BuLi or s-BuLi, followed by an electrophile (e.g., CO₂, aldehydes) | Ethyl 2-substituted-3-methyl-1H-pyrrole-1-carboxylate | Synthesis of highly functionalized pyrrole derivatives |

Computational and Theoretical Investigations of Ethyl 3 Methyl 1h Pyrrole 1 Carboxylate

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which are essential for predicting chemical behavior.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For Ethyl 3-methyl-1H-pyrrole-1-carboxylate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), can elucidate the distribution of electrons and the nature of its molecular orbitals.

The interplay of these opposing electronic effects results in a nuanced charge distribution. DFT calculations would likely show the nitrogen atom of the pyrrole (B145914) ring having a reduced negative charge compared to N-H pyrrole due to the adjacent carbonyl group. The oxygen atoms of the carboxylate group would carry a significant negative charge, making them potential sites for interaction with electrophiles or hydrogen bond donors. The calculated molecular electrostatic potential (MEP) map would visualize these regions, with negative potential (red/yellow) around the carbonyl oxygen atoms and a less electron-rich (blue/green) region associated with the N-H bond in a typical pyrrole, now modified by the ethoxycarbonyl group. nepjol.info

| Property | Predicted Value | Significance |

|---|---|---|

| Dipole Moment (Debye) | ~2.5 - 3.5 D | Indicates a moderately polar molecule, influenced by the polar ethoxycarbonyl group. |

| Mulliken Charge on N1 | Slightly negative to neutral | The electron-withdrawing carboxylate group reduces the negative charge on the nitrogen. |

| Mulliken Charge on Carbonyl O | Highly negative (~ -0.5 to -0.6 e) | Represents the most nucleophilic site in the molecule. nepjol.info |

| Mulliken Charge on C2 | Slightly positive | Influenced by both the adjacent N-carboxylate and the C3-methyl group. |

| Mulliken Charge on C5 | Negative | Predicted to be a primary site for electrophilic attack due to donation from both N and the C3-methyl group. |

Ab Initio Calculations for Ground State Properties and Energetics

Ab initio methods, such as Hartree-Fock (HF) and more advanced correlated methods like Møller-Plesset perturbation theory (MP2), provide a way to calculate molecular properties from first principles without empirical parameters. These calculations are crucial for determining the optimized geometry (bond lengths and angles) and the ground state energy of this compound. semanticscholar.org

Geometry optimization would reveal a largely planar pyrrole ring, a hallmark of its aromaticity. The bond lengths within the ring would be intermediate between typical single and double bonds. The N1-C(O) bond is expected to have some double bond character due to resonance, making it shorter than a typical N-C single bond and restricting rotation. The C3-C(CH3) bond length would be typical for a C(sp²)-C(sp³) single bond. The calculated ground state energy provides a benchmark for comparing the stability of different conformers or isomers. researchgate.net

| Parameter | Predicted Value (Å or °) | Comment |

|---|---|---|

| N1–C2 Bond Length | ~1.38 Å | Typical for an aromatic N-C bond in pyrroles. |

| C3–C4 Bond Length | ~1.39 Å | Aromatic C-C bond. |

| N1–C(O) Bond Length | ~1.40 Å | Partial double bond character restricts rotation. |

| C=O Bond Length | ~1.21 Å | Standard carbonyl double bond. |

| C2–N1–C5 Angle | ~108-109° | Typical for a five-membered aromatic heterocycle. |

| N1–C(O)–O Angle | ~125° | Consistent with sp² hybridization of the carbonyl carbon. |

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgunesp.br The energy and spatial distribution of these orbitals are key determinants of a molecule's behavior in chemical reactions. pku.edu.cnyoutube.com

For this compound, the HOMO is expected to be a π-orbital distributed primarily over the pyrrole ring. Its energy level indicates the molecule's ability to donate electrons (nucleophilicity). The electron-withdrawing N-ethoxycarbonyl group lowers the HOMO energy, making the molecule less reactive towards electrophiles than N-H pyrrole. nih.gov The electron-donating 3-methyl group, however, raises the HOMO energy and influences its shape. The largest lobes of the HOMO are predicted to be on the C2 and C5 carbons, indicating these are the most probable sites for electrophilic attack.

| Parameter | Predicted Value (eV) | Implication for Reactivity |

|---|---|---|

| EHOMO | ~ -6.0 to -6.5 eV | Lower than pyrrole, indicating reduced nucleophilicity due to the EWG. nih.gov |

| ELUMO | ~ -0.5 to -1.0 eV | Indicates moderate electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 to 6.0 eV | Suggests relatively high kinetic stability. nepjol.info |

| Predicted Site of Electrophilic Attack | C5 > C2 | Based on the expected distribution of the HOMO orbital. |

Conformational Analysis and Energy Landscapes of this compound

The presence of single bonds in the ethyl carboxylate substituent allows for different spatial arrangements, or conformations. The most significant conformational freedom involves rotation around the N1–C(O) bond and the C(O)–O bond. Due to the partial double bond character of the N1–C(O) bond, rotation is hindered, leading to distinct, relatively stable planar conformers.

The two primary conformers would be the s-trans and s-cis forms, where the carbonyl C=O bond points away from or towards the 3-methyl group, respectively. Computational analysis of the potential energy surface would involve calculating the energy of the molecule as a function of the dihedral angle (e.g., C2–N1–C(O)–O). The results would likely show two energy minima corresponding to these conformers, separated by a rotational energy barrier. The s-trans conformer is generally expected to be more stable due to reduced steric hindrance between the carbonyl group and the substituents on the pyrrole ring. The energy difference between the conformers is typically small, on the order of a few kcal/mol, meaning both may be present at room temperature.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is an invaluable tool for modeling reaction mechanisms, allowing for the characterization of transient species like transition states. For this compound, a key reaction to model would be electrophilic aromatic substitution. onlineorganicchemistrytutor.compearson.com

Pyrrole itself is highly reactive towards electrophiles, with a strong preference for substitution at the C2 position. uobaghdad.edu.iqchemtube3d.com In this molecule, the N-ethoxycarbonyl group deactivates the ring but still directs incoming electrophiles to the C2/C5 positions. The 3-methyl group is an activator and directs to the C2 and C4/C5 positions. The combined effect would strongly favor substitution at the C5 position, which is activated by both the nitrogen lone pair and the methyl group, and is sterically accessible. Attack at C2 would be the second most likely pathway.

Modeling this reaction would involve:

Reactant Complex Formation: Simulating the approach of an electrophile (e.g., NO₂⁺) to the pyrrole ring.

Transition State Search: Locating the transition state structure for the electrophilic attack at each possible position (C2, C4, C5). This involves finding the saddle point on the potential energy surface.

Intermediate (Sigma Complex) Optimization: Calculating the structure and energy of the resulting carbocation intermediate (Wheland intermediate).

Product Formation: Modeling the loss of a proton to restore aromaticity.

By comparing the calculated activation energies (the energy difference between the reactants and the transition state) for attack at each position, the regioselectivity of the reaction can be definitively predicted. The lowest activation energy pathway corresponds to the major product.

Molecular Dynamics (MD) Simulations for Solvation Effects and Intermolecular Interactions

While quantum chemical calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. chemrxiv.org MD simulations model the movement of atoms and molecules over time based on a force field that describes the inter- and intramolecular forces.

For this compound, an MD simulation in a solvent like water or ethanol (B145695) would reveal how solvent molecules arrange themselves around the solute. The polar ethoxycarbonyl group would form strong hydrogen bonds with protic solvent molecules. The less polar pyrrole ring and methyl group would primarily experience weaker van der Waals interactions. This solvation shell influences the molecule's conformational preferences and its reactivity.

MD simulations can also be used to study intermolecular interactions between multiple molecules of this compound. These simulations can predict whether the molecules tend to aggregate in solution and can reveal the preferred orientation of this aggregation, such as π-stacking of the pyrrole rings. This information is crucial for understanding the macroscopic properties of the substance, such as solubility and crystal packing.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the molecular structure and electronic environment of a compound. For this compound, theoretical calculations, primarily using Density Functional Theory (DFT), can be employed to forecast its Nuclear Magnetic Resonance (NMR) and infrared (IR) vibrational spectra. nih.govresearchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR chemical shifts. researchgate.net By optimizing the molecular geometry of this compound at a suitable level of theory (e.g., B3LYP with a 6-311+G(d,p) basis set), the magnetic shielding tensors for each nucleus can be computed. These values are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (TMS).

The predicted ¹H and ¹³C NMR chemical shifts are influenced by the electronic environment of each nucleus. The electron-withdrawing nature of the ethyl carboxylate group attached to the nitrogen atom is expected to deshield the protons and carbons of the pyrrole ring. Conversely, the electron-donating methyl group at the C3 position would lead to some shielding.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| H2 | 6.8 - 7.0 |

| H4 | 6.1 - 6.3 |

| H5 | 6.9 - 7.1 |

| -CH₃ (at C3) | 2.1 - 2.3 |

| -O-CH₂-CH₃ | 4.2 - 4.4 |

| -O-CH₂-CH₃ | 1.3 - 1.5 |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 120 - 122 |

| C3 | 125 - 127 |

| C4 | 110 - 112 |

| C5 | 118 - 120 |

| C=O | 150 - 152 |

| -CH₃ (at C3) | 12 - 14 |

| -O-CH₂-CH₃ | 61 - 63 |

| -O-CH₂-CH₃ | 14 - 16 |

Vibrational Frequencies: Theoretical vibrational analysis can predict the infrared (IR) spectrum of this compound. Following geometry optimization, the calculation of the second derivatives of the energy with respect to the nuclear coordinates yields the harmonic vibrational frequencies. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. researchgate.net

The predicted IR spectrum would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. For instance, the C=O stretching vibration of the ester group is expected to appear as a strong band in the region of 1730-1750 cm⁻¹. The C-H stretching vibrations of the pyrrole ring and the methyl and ethyl groups would be observed around 2900-3100 cm⁻¹. The N-H stretching vibration, characteristic of unsubstituted pyrroles, would be absent due to the ethyl carboxylate substituent on the nitrogen atom. researchgate.net

Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C=O Stretch (Ester) | 1730 - 1750 |

| C-N Stretch (Ring) | 1350 - 1380 |

| C-O Stretch (Ester) | 1200 - 1250 |

| C-H Stretch (Aromatic) | 3050 - 3150 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

Aromaticity Indices and Delocalization Studies of the Pyrrole Ring

The pyrrole ring is a classic example of a five-membered aromatic heterocycle. Its aromaticity arises from the delocalization of six π-electrons over the five-membered ring, fulfilling Hückel's rule (4n+2 π-electrons, where n=1). wikipedia.org The lone pair of electrons on the nitrogen atom participates in the π-system, which is a key feature of its electronic structure. wikipedia.org

Computational methods can quantify the degree of aromaticity through various indices. These indices provide a numerical measure of the extent of electron delocalization and the associated energetic stabilization.

Aromaticity Indices:

HOMA (Harmonic Oscillator Model of Aromaticity): This index is based on the deviation of bond lengths from an optimal value for a fully aromatic system. A HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic system. For the pyrrole ring in this compound, the HOMA index is expected to be significantly positive, confirming its aromatic character.

NICS (Nucleus-Independent Chemical Shift): NICS is a magnetic criterion of aromaticity. It is calculated as the negative of the magnetic shielding computed at a point in the center of the ring (NICS(0)) or above the ring plane (NICS(1)). A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. The pyrrole ring in the target molecule is predicted to exhibit a negative NICS value.

Electron Delocalization:

The electron delocalization in the pyrrole ring can be visualized and analyzed through various computational tools:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key frontier molecular orbitals. In aromatic systems like pyrrole, the HOMO and LUMO are typically delocalized over the entire ring system. For this compound, the HOMO is expected to show significant π-character distributed across the pyrrole ring.

Electron Density and Electrostatic Potential Maps: These maps provide a visual representation of the electron distribution in the molecule. For an aromatic pyrrole ring, the electron density would be delocalized, and the electrostatic potential map would show a region of negative potential (electron-rich) above and below the plane of the ring, associated with the π-system.

The presence of the electron-withdrawing ethyl carboxylate group at the N1 position can influence the degree of aromaticity by drawing electron density away from the ring. However, the fundamental aromatic character of the pyrrole core is expected to be retained.

Predicted Aromaticity Indices for the Pyrrole Ring in this compound

| Aromaticity Index | Predicted Value | Interpretation |

| HOMA | 0.8 - 0.9 | High Aromaticity |

| NICS(0) | -10 to -15 ppm | Aromatic |

| NICS(1) | -8 to -12 ppm | Aromatic |

Future Research Directions and Challenges for Ethyl 3 Methyl 1h Pyrrole 1 Carboxylate

Development of More Efficient and Eco-Friendly Synthetic Routes

The synthesis of polysubstituted pyrroles is fundamental to their application. While classical methods like the Paal-Knorr and Hantzsch syntheses exist, contemporary research is focused on developing protocols that offer higher efficiency, milder reaction conditions, and a reduced environmental footprint. A significant challenge is the selective synthesis of specific isomers, and modern strategies are increasingly leveraging heterogeneous and recyclable catalysts to improve sustainability.

Key areas for future development include:

Catalyst Innovation : The use of commercially available and recyclable heterogeneous catalysts, such as HZSM-5 and Palladium on carbon (Pd/C), has shown promise in producing 1H-pyrrole-3-carbonitriles with excellent yields (up to 98%). researchgate.net Future work should aim to adapt these catalytic systems for the synthesis of N-alkoxycarbonyl pyrroles like Ethyl 3-methyl-1H-pyrrole-1-carboxylate.

Green Reaction Conditions : Moving away from traditional organic solvents and harsh reagents is a primary goal. One-flask syntheses performed at room temperature with minimal waste generation represent a significant advancement. researchgate.net For instance, the use of iodine as a catalyst in dichloromethane at room temperature has been effective for synthesizing meso-substituted dipyrromethanes. researchgate.net Exploring solvent-free reactions or the use of benign solvents like water or ethanol (B145695) is a critical next step.

Atom Economy : Designing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product is essential. Multicomponent reactions, where three or more reactants combine in a single step, are particularly attractive for building molecular complexity efficiently.

Table 1: Comparison of Synthetic Approaches for Pyrrole (B145914) Derivatives

| Method | Catalysts/Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Traditional (e.g., Paal-Knorr) | Acid or base catalysts | High temperatures | Well-established | Often harsh conditions, moderate yields |

| Heterogeneous Catalysis | HZSM-5, Pd/C | Varies | Recyclable catalysts, high yields, eco-friendly. researchgate.net | Catalyst preparation and optimization required |

| Lewis Acid Catalysis | InCl₃, BF₃·O(Et)₂ | Room temperature | Mild conditions, minimal waste. researchgate.net | Stoichiometric amounts of catalyst may be needed |

Exploration of Novel Reactivity Modes and Transformations

The reactivity of the pyrrole ring is heavily influenced by its substituents. The electron-withdrawing ethyl carboxylate group on the nitrogen atom in this compound deactivates the ring towards electrophilic substitution compared to unsubstituted pyrrole, while also protecting the N-H group, enabling different reaction pathways.

Future research should focus on:

Cycloaddition Reactions : Pyrroles can act as dienes in Diels-Alder reactions, although their aromaticity often makes this challenging. The N-ethoxycarbonyl group can influence this reactivity. Studies on the reaction of nitrosoalkenes with pyrrole derivatives show that they can undergo hetero-Diels-Alder reactions followed by ring-opening, leading to alkylated products. frontiersin.org Investigating the participation of this compound in various pericyclic reactions could unlock new synthetic routes to complex heterocyclic systems.

C-H Functionalization : Direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis by avoiding pre-functionalized starting materials. Developing selective methods for C-H activation at the C2, C4, or C5 positions of the pyrrole ring, while the N1 position is protected, would be a significant advance.

Cross-Coupling Reactions : Halogenated derivatives of this compound could serve as valuable building blocks in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of substituents and the construction of complex molecular architectures.

Integration into Emerging Fields of Materials Science and Nanotechnology

Pyrrole-based materials, particularly polypyrrole, are renowned for their conducting properties. The N-ethoxycarbonyl group in this compound provides a synthetic handle that can be removed or modified post-polymerization, offering a route to functional materials with tailored properties.

Potential avenues for exploration include:

Conducting Polymers : Investigating the electropolymerization of this compound and its derivatives could lead to new conducting polymers. The methyl and ester groups can influence the polymer's morphology, solubility, and electronic properties.

Organic Electronics : Pyrrole-containing oligomers and polymers are being explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The specific substitution pattern of this compound could be used to fine-tune the HOMO/LUMO energy levels of new materials for these applications.

Functional Surfaces and Nanosystems : The pyrrole moiety can be incorporated into larger molecular systems designed to self-assemble on surfaces or form well-defined nanostructures. The ester group offers a site for linking to other molecules or nanoparticles, creating functional hybrid materials for sensing, catalysis, or biomedical applications.

Computational Design and Prediction of Novel Derivatives with Tailored Properties

In silico methods are becoming indispensable in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds before their synthesis. Applying these tools to this compound can accelerate the discovery of derivatives with desired characteristics.

Future research directions involve:

Quantum Chemical Calculations : Density Functional Theory (DFT) can be used to calculate the electronic structure, reactivity indices, and spectral properties of novel derivatives. frontiersin.org This can help predict the regioselectivity of reactions and understand the electronic effects of different substituents.

Pharmacokinetic and Bioactivity Prediction : For medicinal chemistry applications, computational tools can predict ADME (Absorption, Distribution, Metabolism, Excretion) properties. nih.gov Furthermore, PASS (Prediction of Activity Spectra for Substances) analysis can suggest potential biological activities and mechanisms of action for new pyrrole derivatives. mdpi.com

Materials Property Simulation : Molecular dynamics and other simulation techniques can be used to predict the bulk properties of polymers or self-assembled systems derived from this compound, guiding the design of materials with specific mechanical, thermal, or electronic properties.

Table 2: Application of Computational Methods to Pyrrole Derivatives

| Computational Method | Predicted Properties | Potential Application |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, reaction energetics, NMR spectra. frontiersin.org | Rationalizing reaction mechanisms, predicting reactivity. frontiersin.org |

| ADME Prediction | Oral bioavailability, drug-likeness. nih.gov | Designing drug candidates with favorable pharmacokinetics. nih.gov |

| PASS Analysis | Biological activity spectra (e.g., antitumor). mdpi.com | Identifying potential therapeutic targets for new compounds. mdpi.com |

Addressing Scalability and Economic Viability in Industrial Production

For any chemical compound to have a significant impact, particularly in pharmaceuticals or materials, its synthesis must be scalable, safe, and economically viable. Transitioning a synthetic route from the laboratory bench to industrial production presents numerous challenges.

Key considerations for the industrial production of this compound include:

Process Optimization : A scalable synthesis must avoid costly and time-consuming purification methods like column chromatography. researchgate.net Developing procedures that yield the product in high purity through simple crystallization or distillation is crucial.

Cost of Starting Materials : The economic feasibility is heavily dependent on the cost and availability of the raw materials. Research into synthetic routes that utilize inexpensive and readily available feedstocks is essential.